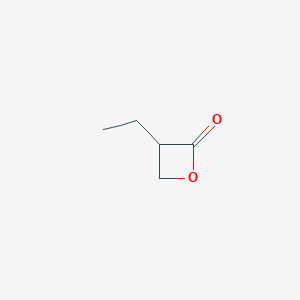
3-Ethyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloxetan-2-one is a chemical compound with the molecular formula C₅H₈O₂. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane derivatives . Another approach involves the use of photoinitiating systems and frontal polymerization processes, which have been shown to efficiently produce oxetane compounds .
Industrial Production Methods: Industrial production of this compound often leverages large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced photopolymerization techniques has also been explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring opens to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions include various substituted oxetanes, alcohols, and oxetane oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyloxetan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique ring structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 3-Ethyloxetan-2-one exerts its effects is primarily through its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or acting as a substrate in enzymatic reactions . The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can further react with biological molecules .
Comparison with Similar Compounds
3-Oxetanone: Another oxetane derivative with similar structural properties but different reactivity and applications.
3-Ethyl-3-oxetanemethanol: A related compound used in the synthesis of hyperbranched polyethers and other advanced materials.
3-Oximinooxetane: A precursor to various nitro and amino oxetane derivatives, used in the synthesis of energetic materials.
Uniqueness: 3-Ethyloxetan-2-one stands out due to its specific ring structure and the presence of an ethyl group, which imparts unique reactivity and stability compared to other oxetane derivatives. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
25400-45-7 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-ethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-2-4-3-7-5(4)6/h4H,2-3H2,1H3 |
InChI Key |
XTGSXZNTCQDKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















